REACTION_CXSMILES
|
FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.CN1C(=O)CCC1.C(=O)([O-])[O-].[K+].[K+].[N+]([C:33]1[CH:34]=[C:35]([C:41]#[N:42])[C:36](=[CH:39][CH:40]=1)[C:37]#[N:38])([O-])=O>O.C1(C)C=CC=CC=1>[C:41](#[N:42])[C:35]1[C:36](=[CH:39][CH:40]=[CH:33][CH:34]=1)[C:37]#[N:38] |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
bisphenol
|
Quantity
|
11.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 ml, 3-necked flask equipped with a thermometer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed at 175°-180° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was removed by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
was reduced to 160° C.
|
Type
|
CUSTOM
|
Details
|
by removing the glass stopper from the 3-necked flash
|
Type
|
CUSTOM
|
Details
|
reached 180° C.
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was increased to 100° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed exhaustively with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C#N)=CC=CC1)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 310.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |